molecular formula C13H15ClFN B2585685 1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287302-26-3

1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No. B2585685
CAS RN: 2287302-26-3
M. Wt: 239.72
InChI Key: UWNSEVRKVZYRLW-UHFFFAOYSA-N
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Description

1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine, also known as JNJ-42165279, is a novel and potent kappa opioid receptor agonist that has gained attention in recent years due to its potential therapeutic applications in the field of pain management.

Mechanism of Action

1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine exerts its effects by binding to and activating the kappa opioid receptor, which is located in the central and peripheral nervous systems. Activation of the kappa opioid receptor results in the inhibition of pain signals and the release of certain neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been found to have several biochemical and physiological effects, including the inhibition of pain signals, the modulation of mood and motivation, and the regulation of stress responses. In addition, 1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been shown to have anti-inflammatory properties, which may contribute to its effectiveness in treating certain types of pain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine in lab experiments is its high potency and selectivity for the kappa opioid receptor, which allows for more precise and targeted studies of the receptor's function. However, one limitation is the lack of data on the long-term effects of 1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine, particularly in terms of its potential for tolerance and dependence.

Future Directions

Future research on 1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine could focus on several areas, including the development of more potent and selective kappa opioid receptor agonists, the identification of potential therapeutic applications beyond pain management, and the investigation of the long-term effects of 1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine on the central nervous system. Additionally, the use of 1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine in combination with other drugs or therapies could be explored as a potential strategy for enhancing its effectiveness in treating pain.
Conclusion
In conclusion, 1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is a promising kappa opioid receptor agonist that has shown potential as a pain management drug. Its high potency and selectivity for the kappa opioid receptor make it an attractive target for further research, and its anti-inflammatory properties and lower potential for abuse and addiction may make it a safer and more effective alternative to other opioid drugs. However, further studies are needed to fully understand the long-term effects of 1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine and to explore its potential in other therapeutic areas.

Synthesis Methods

The synthesis of 1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine involves several steps, starting with the reaction of 2-chloro-3-fluorobenzoyl chloride with bicyclo[1.1.1]pentane-1-carboxylic acid, followed by the reduction of the resulting acid chloride with lithium aluminum hydride. The resulting alcohol is then reacted with N-methylmethanamine to yield 1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine.

Scientific Research Applications

1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been extensively studied for its potential as a pain management drug, particularly in the treatment of chronic pain. It has been shown to be effective in reducing pain in animal models of neuropathic pain and inflammatory pain. In addition, 1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been found to have a lower potential for abuse and addiction compared to other opioid drugs, such as morphine.

properties

IUPAC Name

1-[3-(2-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFN/c1-16-8-12-5-13(6-12,7-12)9-3-2-4-10(15)11(9)14/h2-4,16H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNSEVRKVZYRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC(C1)(C2)C3=C(C(=CC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine

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